molecular formula C10H10FNO B8152384 2-Fluoro-5-propoxybenzonitrile

2-Fluoro-5-propoxybenzonitrile

Cat. No.: B8152384
M. Wt: 179.19 g/mol
InChI Key: MWYCJNPTTHPQKJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-propoxybenzonitrile is an organic compound characterized by the presence of a fluorine atom, a propoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-propoxybenzonitrile typically involves the nucleophilic substitution reaction of 2-fluoro-5-nitrobenzonitrile with propanol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-propoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, dimethylformamide, and propanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed:

    Nucleophilic Substitution: Various substituted benzonitriles.

    Reduction: 2-Fluoro-5-propoxybenzylamine.

    Oxidation: 2-Fluoro-5-carboxybenzonitrile.

Scientific Research Applications

2-Fluoro-5-propoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-propoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the propoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

    2-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a propoxy group.

    2-Fluoro-5-methoxybenzonitrile: Similar structure but with a methoxy group instead of a propoxy group.

    2-Fluoro-5-ethoxybenzonitrile: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness: 2-Fluoro-5-propoxybenzonitrile is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties

Properties

IUPAC Name

2-fluoro-5-propoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-2-5-13-9-3-4-10(11)8(6-9)7-12/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYCJNPTTHPQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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